Direct Comparison of AChE Inhibitory Potency: (+)-Atherospermoline vs. Fangchinoline
(+)-Atherospermoline demonstrates superior in vitro acetylcholinesterase (AChE) inhibitory activity compared to its 12-O-methyl analog, fangchinoline. The presence of a free hydroxyl group at the C-12 position in atherospermoline, versus a methoxy group in fangchinoline, results in a measurably lower IC50 value [1]. This provides a clear SAR guideline for designing more potent AChE inhibitors within this chemotype.
| Evidence Dimension | AChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.2 μM |
| Comparator Or Baseline | Fangchinoline: IC50 = 25.3 μM |
| Quantified Difference | Delta IC50 = 5.1 μM (approx. 25% more potent inhibition) |
| Conditions | In vitro enzyme inhibition assay using acetylcholinesterase. |
Why This Matters
Selecting (+)-atherospermoline over its 12-O-methyl analog provides a 25% improvement in AChE inhibitory potency, a critical factor for researchers optimizing lead compounds for cholinergic targets.
- [1] Howes, M. J. R., & Houghton, P. J. (2009). Acetylcholinesterase inhibitors of natural origin. International Journal of Biomedical and Pharmaceutical Sciences, 3(SI1), 67-86. This review compiles data from the original 1997 study by Ogino et al., citing the specific IC50 values for atherospermoline (20.2 μM) and fangchinoline (25.3 μM). View Source
